



# Citarinostat (ACY-241) in Xenograft Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Citarinostat** (ACY-241), a selective histone deacetylase 6 (HDAC6) inhibitor, in various preclinical xenograft models of cancer. The following sections detail recommended dosages, administration protocols, and the underlying mechanism of action, supported by data from published studies.

## **Introduction to Citarinostat (ACY-241)**

**Citarinostat** is an orally bioavailable, potent, and selective inhibitor of HDAC6.[1][2] HDAC6 is a unique cytoplasmic enzyme that plays a crucial role in cell motility, protein degradation, and microtubule dynamics.[3] In various cancers, HDAC6 is often overexpressed and contributes to tumor growth and survival.[4] By selectively inhibiting HDAC6, **Citarinostat** leads to the accumulation of acetylated α-tubulin and other non-histone proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated the antitumor activity of **Citarinostat**, both as a single agent and in combination with other chemotherapeutic agents, in a range of solid tumor and hematological malignancy models.[2]

## **Quantitative Data Summary**

The following tables summarize the dosages and administration schedules of **Citarinostat** used in various xenograft models as reported in preclinical studies.



Table 1: Citarinostat (ACY-241) Monotherapy in Xenograft Models

Cancer Type	Cell Line	Animal Model	Citarinostat Dosage	Administrat ion Route & Schedule	Reference
Non-Small Cell Lung Cancer (NSCLC)	Not Specified	Mouse Model	25 mg/kg	Not Specified, 3x/week for 2 weeks	[7]

Table 2: Citarinostat (ACY-241) Combination Therapy in Xenograft Models

Cancer Type	Cell Line	Animal Model	Citarinost at Dosage	Combinat ion Agent & Dosage	Administr ation Route & Schedule	Referenc e
Ovarian Cancer	A2780, TOV-21G	Female Athymic Nude Mice	50 mg/kg	Paclitaxel (10 mg/kg)	Citarinostat : IP, QD, 5 days/week for 3 weeks. Paclitaxel: IV, QOD x 5 doses	[8]
Pancreatic Cancer	MiaPaCa-2	Female Athymic Nude Mice	50 mg/kg	Paclitaxel (10 mg/kg)	Citarinostat : IP, QD, 5 days/week for 3 weeks. Paclitaxel: IP, QD x 5 days	[8][9]

## **Mechanism of Action: Signaling Pathway**

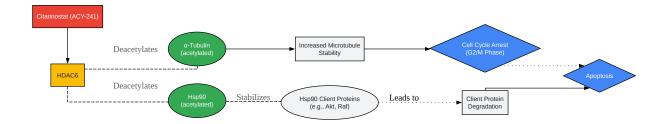




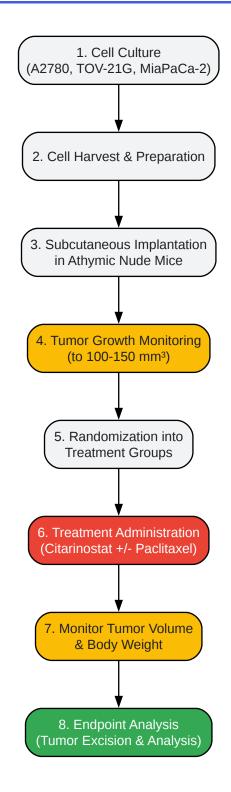


**Citarinostat**'s primary mechanism of action is the selective inhibition of HDAC6. This leads to a cascade of downstream effects that culminate in cancer cell death. The diagram below illustrates the key signaling pathways affected by **Citarinostat**.









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